
Bis(azetidin-1-yl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(azetidin-1-yl)diazene is a compound that features two azetidine rings connected by a diazene (N=N) linkage. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the diazene linkage adds further interest due to its potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(azetidin-1-yl)diazene typically involves the formation of azetidine rings followed by their connection through a diazene linkage. One common method for synthesizing azetidines is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(azetidin-1-yl)diazene can undergo various types of chemical reactions, including:
Oxidation: The diazene linkage can be oxidized to form azo compounds.
Reduction: The diazene linkage can be reduced to form hydrazine derivatives.
Substitution: The azetidine rings can participate in nucleophilic substitution reactions due to the ring strain.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazene linkage can yield azo compounds, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(azetidin-1-yl)diazene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules due to its unique reactivity.
Biology: The compound’s ability to form stable yet reactive intermediates makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the synthesis of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of bis(azetidin-1-yl)diazene involves its ability to undergo various chemical transformations due to the ring strain in the azetidine rings and the reactivity of the diazene linkage. These properties allow it to interact with molecular targets such as enzymes and proteins, potentially inhibiting or modifying their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler compound with a single azetidine ring.
Azetidinone: A β-lactam compound known for its antibacterial properties.
Diazene: A compound with a simple N=N linkage without the azetidine rings.
Eigenschaften
CAS-Nummer |
67523-80-2 |
|---|---|
Molekularformel |
C6H12N4 |
Molekulargewicht |
140.19 g/mol |
IUPAC-Name |
bis(azetidin-1-yl)diazene |
InChI |
InChI=1S/C6H12N4/c1-3-9(4-1)7-8-10-5-2-6-10/h1-6H2 |
InChI-Schlüssel |
AWLPUHLEODYMHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)N=NN2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

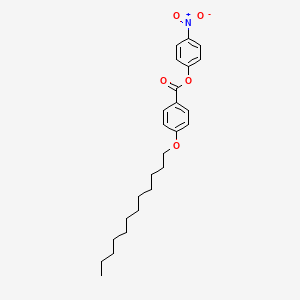
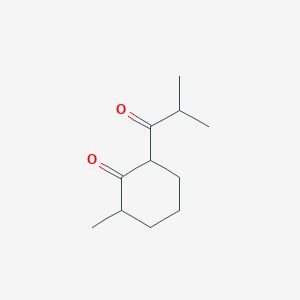
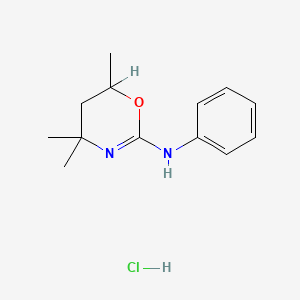
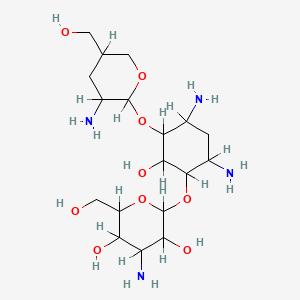
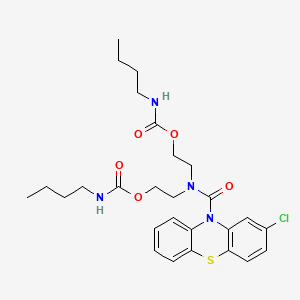
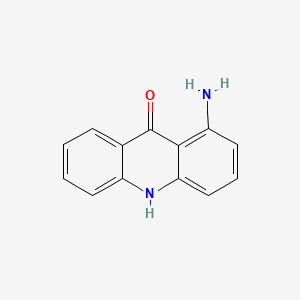

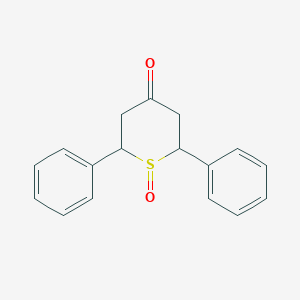
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)



